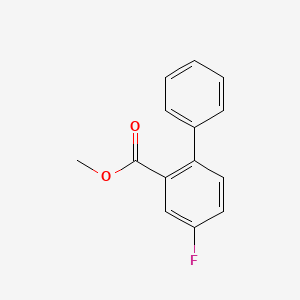

Methyl 5-fluoro-2-phenylbenzoate

Description

BenchChem offers high-quality Methyl 5-fluoro-2-phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-2-phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAUOKBAYORPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716521 | |

| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247810-91-8 | |

| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-2-phenylbenzoate

CAS Number: 1247810-91-8

Introduction

Methyl 5-fluoro-2-phenylbenzoate is a fluorinated aromatic ester with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom onto the phenyl ring can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry. Its structure allows for further functionalization, enabling the construction of more complex molecular architectures for the development of novel anti-inflammatory and central nervous system agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, tailored for researchers and professionals in drug development.

Synthesis of Methyl 5-fluoro-2-phenylbenzoate

A plausible and efficient synthetic route to Methyl 5-fluoro-2-phenylbenzoate is via a Suzuki-Miyaura cross-coupling reaction, followed by an esterification. This two-step process offers high yields and good functional group tolerance.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-2-phenylbenzoic Acid

The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling between a commercially available boronic acid and a fluorinated benzoic acid derivative.

Caption: Suzuki-Miyaura coupling of 2-Bromo-5-fluorobenzoic acid and Phenylboronic acid.

Experimental Protocol:

-

To a stirred solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1 v/v), add potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2-phenylbenzoic acid.

Part 2: Fischer Esterification for the Synthesis of Methyl 5-fluoro-2-phenylbenzoate

The second step is the acid-catalyzed esterification of the resulting carboxylic acid with methanol.

Caption: Fischer esterification of 5-Fluoro-2-phenylbenzoic acid.

Experimental Protocol:

-

Dissolve 5-fluoro-2-phenylbenzoic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography to yield Methyl 5-fluoro-2-phenylbenzoate.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.50-7.60 | m | - |

| Phenyl-H (meta, para) | 7.35-7.45 | m | - |

| Aromatic-H (position 3) | 7.70-7.80 | dd | J = 8.8, 2.8 |

| Aromatic-H (position 4) | 7.15-7.25 | td | J = 8.8, 2.8 |

| Aromatic-H (position 6) | 7.30-7.40 | dd | J = 8.8, 4.4 |

| -OCH₃ | 3.90 | s | - |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 166.5 |

| Quaternary Phenyl C | 139.0 |

| Phenyl C-H | 128.0 - 130.0 |

| C-F (C5) | 162.0 (d, ¹JCF ≈ 245 Hz) |

| C-COOCH₃ (C2) | 132.0 (d, ³JCF ≈ 8 Hz) |

| C3 | 131.0 (d, ³JCF ≈ 8 Hz) |

| C4 | 115.0 (d, ²JCF ≈ 22 Hz) |

| C6 | 124.0 (d, ²JCF ≈ 22 Hz) |

| -OCH₃ | 52.5 |

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1720-1730 | Strong |

| C-O (ester) | 1250-1300 | Strong |

| C-F | 1100-1200 | Strong |

| Aromatic C-H | 3050-3100 | Medium |

| Aromatic C=C | 1450-1600 | Medium |

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 230.07

-

Major Fragmentation Peaks:

-

m/z = 199 ([M - OCH₃]⁺)

-

m/z = 171 ([M - COOCH₃]⁺)

-

m/z = 152 ([C₆H₅-C₆H₄F]⁺)

-

m/z = 77 ([C₆H₅]⁺)

-

Potential Applications

Methyl 5-fluoro-2-phenylbenzoate serves as a key building block in the synthesis of various biologically active molecules.[1]

-

Pharmaceuticals: It is a valuable intermediate for the development of anti-inflammatory drugs and agents targeting the central nervous system.[1] The fluorinated biphenyl moiety is a common scaffold in many therapeutic agents.

-

Agrochemicals: The presence of a fluorine atom can enhance the biological activity and stability of agrochemicals, making this compound a useful precursor for novel pesticides and herbicides.[1]

-

Medicinal Chemistry Research: It is utilized in creating fluorinated analogs of known compounds to study structure-activity relationships (SAR) and to optimize pharmacokinetic properties.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-fluoro-2-phenylbenzoate is not widely available, general precautions for handling fluorinated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

References

-

Splendid Lab Pvt. Ltd. Methyl 5-fluoro-2-phenylbenzoate. [Link]

-

MySkinRecipes. Methyl 5-fluoro-2-methylbenzoate. [Link]

-

Aurum Pharmatech, LLC. Product List. [Link]

-

MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Methyl 5-fluoro-2-phenylbenzoate molecular weight

An In-depth Technical Guide to Methyl 5-fluoro-2-phenylbenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of Methyl 5-fluoro-2-phenylbenzoate. As a molecule incorporating both a fluorinated biphenyl scaffold and a reactive ester functional group, it represents a valuable building block in modern medicinal chemistry and materials science. This document provides a detailed exploration of its characteristics, a robust synthetic protocol grounded in established chemical principles, and an expert perspective on its utility in research and development.

Core Molecular Profile

Methyl 5-fluoro-2-phenylbenzoate is an aromatic ester characterized by a biphenyl core structure. The strategic placement of a fluorine atom at the 5-position and a methyl ester at the 1-position of one of the phenyl rings makes it a compound of significant interest. The biphenyl motif is a privileged scaffold in medicinal chemistry, while the fluorine atom can profoundly modulate the molecule's physicochemical and pharmacokinetic properties.[1][2]

The molecular formula for Methyl 5-fluoro-2-phenylbenzoate is C₁₄H₁₁FO₂. Based on this, the calculated molecular weight is approximately 230.24 g/mol .

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | methyl 5-fluoro-2-phenylbenzoate | - |

| Molecular Formula | C₁₄H₁₁FO₂ | Calculated |

| Molecular Weight | 230.24 g/mol | Calculated |

| Monoisotopic Mass | 230.074308 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C(C=C(F)C=C1)C2=CC=CC=C2 | - |

| CAS Number | Not available | - |

Strategic Synthesis and Mechanistic Insight

The synthesis of Methyl 5-fluoro-2-phenylbenzoate can be efficiently achieved through a two-step process that is both high-yielding and scalable. This strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a classic Fischer esterification to introduce the methyl ester.

Causality of the Synthetic Strategy:

-

Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional reliability, functional group tolerance, and the commercial availability of the necessary building blocks (boronic acids and aryl halides).[3][4] It is one of the most powerful methods for forming C-C bonds between aromatic rings, making it ideal for constructing the 2-phenylbenzoic acid backbone.[1]

-

Fischer Esterification: This acid-catalyzed reaction is a fundamental and cost-effective method for converting carboxylic acids to esters.[5] Using an excess of methanol as the alcohol reactant drives the equilibrium towards the desired product, ensuring a high conversion rate.[6]

Caption: Overall synthetic workflow for Methyl 5-fluoro-2-phenylbenzoate.

Experimental Protocol: Synthesis of 5-Fluoro-2-phenylbenzoic Acid (Precursor)

This protocol details the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][4]

-

Triphenylphosphine (or other suitable ligand if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition & Degassing: Add the solvent mixture (e.g., Toluene/Water, 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Acidification & Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, causing it to precipitate or move into the organic layer upon extraction. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-fluoro-2-phenylbenzoic acid.

Experimental Protocol: Synthesis of Methyl 5-fluoro-2-phenylbenzoate

This protocol details the Fischer esterification of the precursor acid.

Materials:

-

5-Fluoro-2-phenylbenzoic acid (from Step 2.1)

-

Methanol (large excess, acts as both reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 5-fluoro-2-phenylbenzoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution while stirring.

-

Heating: Heat the mixture to reflux (approximately 65 °C) for 2-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Remove most of the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-fluoro-2-phenylbenzoate. Further purification can be achieved via column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The structural features of Methyl 5-fluoro-2-phenylbenzoate make it a highly attractive scaffold for synthetic and medicinal chemists.

Expertise & Field-Proven Insights:

-

Role of Fluorine: The introduction of a fluorine atom is a well-established strategy in drug design.[7] It can block metabolic oxidation at the site of fluorination, increasing the drug's half-life. Its high electronegativity can also alter the acidity of nearby protons and create favorable electrostatic interactions with target proteins, potentially enhancing binding affinity and selectivity.[2][8]

-

The Biphenyl Scaffold: The biphenyl core provides a rigid, well-defined three-dimensional structure that is often found in pharmacologically active compounds.[1] It can serve as a versatile platform for orienting other functional groups in precise spatial arrangements to optimize interactions with biological targets.

-

Ester Functionality: The methyl ester group serves as a convenient synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling) or can be a key pharmacophoric feature in its own right.

Caption: Relationship between structural features and potential applications.

Aromatic fluorinated biphenyl compounds are significant in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs), due to their thermal stability and unique electronic properties.[9]

Safety, Handling, and Storage

As a laboratory chemical for which specific toxicity data is not available, Methyl 5-fluoro-2-phenylbenzoate should be handled with the standard precautions applied to novel organic compounds. The following guidelines are based on the safety profiles of structurally related aromatic esters and the reagents used in its synthesis.[10]

Trustworthiness Through Self-Validating Protocols: Adherence to these safety measures is a prerequisite for the successful and safe execution of the described synthetic protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound or its precursors.[11]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or fine powders.

-

In case of Exposure:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). Methyl 5-fluoro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Masry, Z. H., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

-

Kim, J. H., et al. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 35114-93-3 (C14H11FO2). Retrieved from [Link]

-

Nanbo, T., Taga, T., & Machida, K. (1993). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. PubMed. Retrieved from [Link]

-

SmartLabs. (n.d.). Esterification. Retrieved from [Link]

-

Al-Masry, Z. H., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

-

Cacchi, S., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.

-

Filo. (2025). Name two safety measures necessary for the preparation of an ester. Retrieved from [Link]

-

Rathnam, R. P., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). CID 90839168. National Center for Biotechnology Information. Retrieved from [Link]

-

Penn'Ty Bio. (n.d.). Precautions with essential oils. Retrieved from [Link]

-

ResearchGate. (2019). Application of Fluorine in Drug Design. Retrieved from [Link]

-

J. Med. Chem. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

McMaster University. (n.d.). Fragrant Esters. Retrieved from [Link]

-

PubChem. (n.d.). CID 86746057. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

PMC. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing benzoic acid esters.

-

ResearchGate. (2019). Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]

-

PubChem. (n.d.). CID 57475526. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. smartlabs.co.za [smartlabs.co.za]

- 11. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]

An In-depth Technical Guide to Methyl 5-fluoro-2-phenylbenzoate

This technical guide provides a comprehensive overview of Methyl 5-fluoro-2-phenylbenzoate, a fluorinated aromatic ester of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the specialized nature of this compound, this document synthesizes available data and provides expert insights based on structurally related molecules to offer a thorough understanding of its properties and potential applications.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a biaryl system, such as in Methyl 5-fluoro-2-phenylbenzoate, these effects can be amplified, making such compounds valuable building blocks in the synthesis of novel therapeutics and functional materials.

This guide will delve into the known characteristics of Methyl 5-fluoro-2-phenylbenzoate, offering a critical analysis of its chemical identity, potential synthetic routes, and prospective applications, grounded in the established roles of similar fluorinated biaryl compounds in contemporary research.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the key identifiers and synonyms for Methyl 5-fluoro-2-phenylbenzoate.

Synonyms and Identifiers

While "Methyl 5-fluoro-2-phenylbenzoate" is the most common nomenclature, researchers may encounter other descriptors in chemical databases and literature. It is crucial to note that due to the prevalence of structurally similar compounds, careful verification using the CAS number is strongly advised.

| Identifier Type | Value | Source |

| CAS Number | 1247810-91-8 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | |

| Molecular Weight | 230.23 g/mol | |

| IUPAC Name | methyl 5-fluoro-2-phenylbenzoate | - |

| Common Synonym | A33 | [1] |

Note: The synonym "A33" is listed in some databases, but its origin and prevalence in the literature are not widely documented.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for Methyl 5-fluoro-2-phenylbenzoate are not extensively published, its structure suggests a logical synthetic pathway rooted in well-established cross-coupling reactions. The most probable and industrially scalable approach would involve a Suzuki-Miyaura coupling.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The proposed synthesis of Methyl 5-fluoro-2-phenylbenzoate would likely proceed as follows:

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of Methyl 5-fluoro-2-phenylbenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Suzuki-Miyaura conditions and should be optimized for specific laboratory settings.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromo-5-fluorobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methyl 5-fluoro-2-phenylbenzoate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst.

-

Excess Phenylboronic Acid: Ensures complete consumption of the potentially more expensive bromo-starting material.

-

Aqueous Base: Facilitates the transmetalation step in the catalytic cycle.

-

Palladium Catalyst: Essential for catalyzing the cross-coupling reaction. The choice of ligands on the palladium can influence reaction efficiency.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for Methyl 5-fluoro-2-phenylbenzoate is scarce in public literature, its structural motifs are present in numerous biologically active compounds. This suggests its primary utility as a key intermediate in the synthesis of more complex molecules.

A Building Block for Bioactive Molecules

The fluorinated biaryl core of Methyl 5-fluoro-2-phenylbenzoate is a privileged scaffold in medicinal chemistry. The ester functional group provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form benzamides, or reduction to a benzyl alcohol. These transformations open up a wide array of possibilities for creating derivatives with diverse pharmacological profiles.

Structurally related fluorinated benzoic acids and their esters are utilized in the synthesis of compounds with a range of biological activities, including:

-

Anticancer Agents: The presence of fluorine can enhance the cell permeability and metabolic stability of potential anticancer drugs.[2]

-

Antiviral Compounds: Fluorinated benzamide derivatives have been investigated as HIV-1 integrase inhibitors.[2]

-

Antimicrobial Agents: The incorporation of fluorine is a well-known strategy in the development of potent antibiotics.[1]

The following diagram illustrates the potential synthetic utility of Methyl 5-fluoro-2-phenylbenzoate as a starting material for various classes of biologically relevant molecules.

Figure 2: Synthetic utility of Methyl 5-fluoro-2-phenylbenzoate in generating diverse chemical scaffolds for drug discovery.

Physicochemical and Safety Data

Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |

| logP | Not available |

Safety and Handling

As with any research chemical with limited toxicological data, Methyl 5-fluoro-2-phenylbenzoate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

General Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention and consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Methyl 5-fluoro-2-phenylbenzoate is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed public data on this specific molecule is limited, its structural components—a fluorinated biaryl core and a versatile ester functional group—position it as a valuable building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its known identifiers, a plausible synthetic route with mechanistic insights, and a forward-looking perspective on its applications. As research progresses, a more detailed understanding of the properties and utility of Methyl 5-fluoro-2-phenylbenzoate is anticipated to emerge.

References

-

Chemsrc. Methyl 5-fluoro-2-pyridinecarboxylate | CAS#:107504-07-4. [Link]

-

Splendid Lab Pvt. Ltd. Methyl 5-fluoro-2-phenylbenzoate. [Link]

Sources

This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for Methyl 5-fluoro-2-phenylbenzoate and its structurally related analogues. It is intended for researchers, scientists, and professionals in drug development who handle novel chemical entities and require a thorough understanding of their potential hazards. This document synthesizes available data on related compounds to project a likely hazard profile for Methyl 5-fluoro-2-phenylbenzoate and outlines the necessary experimental protocols for a definitive GHS classification.

The Imperative of GHS in Research and Drug Development

The Globally Harmonized System (GHS) provides a standardized framework for classifying and communicating chemical hazards.[1][2] For scientists developing new pharmaceutical compounds, a comprehensive understanding of GHS is not merely a regulatory formality but a cornerstone of laboratory safety and responsible chemical management. The early and accurate classification of novel compounds like Methyl 5-fluoro-2-phenylbenzoate is critical for ensuring the safety of researchers and for the downstream processes of drug development.

This guide will deconstruct the GHS classification process by examining the known hazards of compounds structurally related to Methyl 5-fluoro-2-phenylbenzoate. Through this comparative analysis, we can anticipate the likely hazard profile of this target compound and define the experimental pathways for its empirical validation.

Projected GHS Classification of Methyl 5-fluoro-2-phenylbenzoate: A Structure-Activity Relationship Analysis

The core structure of Methyl 5-fluoro-2-phenylbenzoate combines a fluorinated benzoate moiety with a phenyl group. The following table summarizes the GHS classifications of several related compounds, providing a basis for our projection.

| Compound | CAS No. | GHS Hazard Classification |

| Phenyl benzoate | 93-99-2 | H302: Harmful if swallowed (Acute toxicity, oral, Category 4)H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[4][5] |

| Methyl 5-fluoro-2-methylbenzoate | 175278-29-2 | H302: Harmful if swallowed (Acute toxicity, oral, Category 4)H315: Causes skin irritation (Skin corrosion/irritation, Category 2)H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)H335: May cause respiratory irritation (Specific target organ toxicity — single exposure; Respiratory tract irritation, Category 3)[6] |

| Methyl 2-fluoro-5-hydroxybenzoate | 1084801-91-1 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7] |

| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | H315: Causes skin irritation (Skin corrosion/irritation, Category 2)H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)H335: May cause respiratory irritation (Specific target organ toxicity — single exposure; Respiratory tract irritation, Category 3)[8] |

| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | May cause an allergic skin reaction.[9] |

Based on the consistent findings of acute oral toxicity, skin irritation, and eye irritation in these related compounds, it is prudent to project a similar hazard profile for Methyl 5-fluoro-2-phenylbenzoate. The presence of the fluorinated aromatic ring and the benzoate ester functionality are likely contributors to these toxicological endpoints.

Projected GHS Pictograms and Signal Word:

| Pictogram | Signal Word |

| Warning | |

| Warning |

Experimental Workflows for GHS Classification

To establish a definitive GHS classification for Methyl 5-fluoro-2-phenylbenzoate, a series of standardized experimental protocols must be followed. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[10][11] The following sections detail the essential workflows for determining the key health hazards projected for this compound.

Workflow for Determining Acute Oral Toxicity

The determination of acute oral toxicity is crucial for classifying a substance's potential to cause harm if ingested. The OECD Test Guideline 425 (Up-and-Down Procedure) is a refined method that minimizes the number of animals required while providing a statistically robust estimate of the LD50 (the dose lethal to 50% of the test population).[12]

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Protocol for In Vitro Skin Irritation Testing

To assess skin irritation potential, in vitro methods using reconstructed human epidermis (RhE) models are now the preferred approach to reduce and replace animal testing. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is the relevant standard.

Step-by-Step Methodology:

-

Preparation of the RhE Tissue: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

-

Application of the Test Chemical: A small amount of Methyl 5-fluoro-2-phenylbenzoate is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) in fresh medium.

-

Cell Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.

-

Classification: The substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls.

Protocol for In Vitro Eye Irritation Testing

For the assessment of serious eye damage or eye irritation, the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a widely accepted in vitro method.

Caption: Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Test.

Concluding Remarks and Path Forward

The structural analysis of compounds related to Methyl 5-fluoro-2-phenylbenzoate strongly suggests a GHS classification that includes warnings for acute oral toxicity, skin irritation, and serious eye irritation. This in-depth guide provides the scientific rationale for this projection and outlines the standard experimental protocols necessary for its definitive validation.

For organizations involved in the synthesis and development of novel compounds, the adoption of a proactive and systematic approach to GHS classification is paramount. By integrating these toxicological assessments early in the research and development pipeline, companies can ensure a safer working environment, meet regulatory compliance, and make more informed decisions about the progression of new chemical entities. The methodologies described herein represent the current best practices for achieving a robust and reliable GHS classification.

References

-

Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. (2025-05-01). Available at: [Link]

-

Methyl 5-fluoro-2-methylbenzoate | C9H9FO2 | CID 23555748 - PubChem. Available at: [Link]

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. Available at: [Link]

-

Methyl 5-fluoro-2-phenylbenzoate - Pune - CRO Splendid Lab Pvt. Ltd. Available at: [Link]

-

Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. Available at: [Link]

-

Benzoic acid, phenyl ester: Human health tier II assessment. (2016-02-05). Available at: [Link]

-

Safety Data Sheet: Fluorinated surfactants - Chemos GmbH&Co.KG. Available at: [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. Available at: [Link]

-

Methyl benzoate - Registration Dossier - ECHA. Available at: [Link]

-

OECD Test Guideline 425 - National Toxicology Program. Available at: [Link]

-

5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem. Available at: [Link]

-

Methyl benzoate - Registration Dossier - ECHA. Available at: [Link]

-

Safety Data Sheet: Benzoic acid sodium salt - Carl ROTH. Available at: [Link]

-

Understanding the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - UNITAR. Available at: [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Regulations.gov. Available at: [Link]

-

GHS Hazard Classification: Everything You Need to Know - ERA Environmental. Available at: [Link]

-

Methyl benzoate - Registration Dossier - ECHA. Available at: [Link]

-

OECD and EU test guidelines - ECHA - European Union. Available at: [Link]

-

5-Fluoro-2-methylbenzothiazole | C8H6FNS | CID 597437 - PubChem. Available at: [Link]

-

Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem - NIH. Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals | Request PDF - ResearchGate. Available at: [Link]

-

5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350 - PubChem - NIH. Available at: [Link]

-

Substance Information - ECHA - European Union. (2023-06-09). Available at: [Link]

-

Substance Information - ECHA - European Union. Available at: [Link]

Sources

- 1. ilo.org [ilo.org]

- 2. unitar.org [unitar.org]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Methyl 5-fluoro-2-methylbenzoate | C9H9FO2 | CID 23555748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1084801-91-1|Methyl 2-fluoro-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 8. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. oecd.org [oecd.org]

- 11. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Whitepaper: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry and Drug Design

Abstract

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into small-molecule drug candidates can profoundly modulate a suite of physicochemical and pharmacokinetic properties. Selective fluorination can enhance metabolic stability, fine-tune lipophilicity and pKa, improve membrane permeability, and increase binding affinity to biological targets.[1][2] These modifications frequently result in superior drug candidates with improved efficacy, selectivity, and bioavailability.[2][3][4] This guide provides an in-depth analysis of the core principles behind fluorine's utility, explores the causal mechanisms driving its effects, details validated experimental protocols for assessing these changes, and presents case studies that illustrate its successful application in approved pharmaceuticals. Furthermore, we will touch upon advanced applications in bioimaging and key synthetic considerations, providing a comprehensive resource for researchers and drug development professionals.[1][2]

The Foundational Physicochemical Profile of Fluorine

The unique properties of the fluorine atom are the bedrock of its strategic value in drug design. Understanding these fundamental characteristics is crucial to rationally deploying it to solve complex pharmacological challenges.

-

Compact Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom, often enabling substitution with minimal steric perturbation at a receptor or enzyme active site.[1]

-

Extreme Electronegativity: Fluorine's Pauling electronegativity of 3.98 is the highest of any element. This creates a highly polarized and strong carbon-fluorine (C-F) bond (bond dissociation energy ~109 kcal/mol).[5] This strong bond is key to enhancing metabolic stability.[5][6]

-

Modest Lipophilicity Contribution: A single fluorine atom only modestly increases lipophilicity (LogP), whereas polyfluorinated groups like trifluoromethyl (-CF3) can have more substantial effects, often increasing lipophilicity and facilitating central nervous system (CNS) penetration.[2][7] This allows for the fine-tuning of a molecule's ability to cross biological membranes.[8][9]

These intrinsic properties are not independent; they work in concert to influence a molecule's overall behavior in a biological system, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Modulation of Pharmacokinetic (ADME) Properties

The primary rationale for incorporating fluorine is often to overcome pharmacokinetic hurdles. By strategically placing fluorine, chemists can engineer molecules with more desirable drug-like properties.

Enhancing Metabolic Stability: The Metabolic Shield

Causality: A common failure point for drug candidates is rapid metabolic breakdown by Cytochrome P450 (CYP) enzymes in the liver.[10] These enzymes often hydroxylate electron-rich C-H bonds, particularly at benzylic or para-aromatic positions, marking the compound for clearance. Replacing a metabolically labile C-H bond with a robust C-F bond effectively "shields" that position from oxidative metabolism.[3][5][7] The high energy of the C-F bond makes it highly resistant to enzymatic cleavage.[5][6] Furthermore, the strong electron-withdrawing nature of fluorine can deactivate adjacent sites, further reducing metabolic susceptibility.[9]

Diagram: Metabolic Blocking with Fluorine

Caption: Fluorine substitution at a metabolic "soft spot" blocks CYP450 oxidation.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a self-validating system to assess the impact of fluorination on a compound's metabolic stability.

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare stock solutions (10 mM in DMSO) of the non-fluorinated parent compound (Control) and the fluorinated analogue (Test Compound). Prepare a high-turnover positive control (e.g., Verapamil).

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer.

-

Add HLM to a final concentration of 0.5 mg/mL.

-

Add the Test Compound or Control to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

-

-

Time Points & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard. This immediately stops the enzymatic reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Self-Validation: The positive control (Verapamil) must show rapid degradation, confirming enzyme activity. The 0-minute time point confirms the initial concentration. A longer t½ for the fluorinated analogue compared to the parent compound provides direct evidence of improved metabolic stability.

-

Modulating Lipophilicity (LogP/LogD) and Permeability

Causality: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and ability to permeate cell membranes.[11] It is typically measured as the partition coefficient (LogP) between octanol and water.[12] The effect of fluorine is context-dependent:

-

Aromatic Fluorine: Replacing H with F on an aromatic ring generally increases LogP, making the molecule more lipophilic.

-

Aliphatic Fluorine: In aliphatic chains, monofluorination can slightly increase or decrease LogP, while polyfluorination (e.g., -CF3, -CHF2) often decreases lipophilicity due to the polarity of the C-F bonds.[7]

This allows for the precise tuning of a molecule's properties. For CNS drugs, increasing lipophilicity can enhance blood-brain barrier penetration.[13] For other drugs, reducing excessive lipophilicity can prevent non-specific binding and improve solubility. The distribution coefficient (LogD) is often more physiologically relevant as it considers the ionization state of the molecule at a specific pH (e.g., 7.4).[14]

Data Table: Effect of Fluorination on Lipophilicity of a Phenylpiperidine Scaffold

| Compound | Substitution (R) | Calculated LogP | Calculated LogD (pH 7.4) |

| 1 (Parent) | -H | 2.50 | 1.85 |

| 2 (Fluoro) | -F | 2.85 | 2.20 |

| 3 (Trifluoromethyl) | -CF₃ | 3.45 | 2.80 |

Note: Values are illustrative and calculated for a hypothetical scaffold.

Fine-Tuning Acidity/Basicity (pKa)

Causality: The powerful inductive electron-withdrawing effect of fluorine can significantly alter the pKa of nearby functional groups.[9]

-

Bases: For a basic amine, placing a fluorine atom nearby will decrease its basicity (lower its pKa).[1][15] This is often highly desirable. Many drugs are basic amines, which are protonated and highly soluble in the acidic stomach but need to be neutral to pass through the gut wall into the bloodstream. Lowering the pKa means that a larger fraction of the drug will be in its neutral, more membrane-permeable form at physiological pH, potentially increasing oral bioavailability.[1][4][6]

-

Acids: Conversely, fluorine increases the acidity of nearby acidic groups (lowers their pKa).[9]

Diagram: Fluorine's Inductive Effect on Amine pKa

Caption: Fluorine's inductive effect lowers amine pKa, increasing the neutral fraction.

Enhancing Pharmacodynamic Properties

Beyond pharmacokinetics, fluorine can directly improve how a drug interacts with its target, leading to increased potency and selectivity.

Improving Binding Affinity and Selectivity

Causality: The polarized C-F bond can participate in favorable, non-covalent interactions within a protein's binding pocket, such as dipole-dipole, charge-dipole, and weak C-F···H-X hydrogen bonds.[1][7] These interactions, while individually weak, can collectively increase the overall binding affinity of the ligand for its target.[1]

Conformational Control: The Gauche Effect

Causality: The fluorine gauche effect describes the tendency of a fluorine atom to orient itself gauche (at a ~60° dihedral angle) to an adjacent electronegative group or electron-deficient system, a conformation that is often counter-intuitive from a sterics-only perspective.[7][16][17][18] This preference is driven by stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–F).[16][19] By introducing fluorine, medicinal chemists can "lock" a flexible molecule into its bioactive conformation—the specific shape required to bind effectively to its target. This pre-organization reduces the entropic penalty of binding, leading to higher potency and selectivity.[7][17]

Diagram: The Fluorine Gauche Effect

Caption: The gauche effect stabilizes a specific molecular conformation.

Advanced Applications and Considerations

Fluorine in Bioimaging: ¹⁸F PET

The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life of approximately 110 minutes.[6] This makes it ideal for Positron Emission Tomography (PET), a highly sensitive, non-invasive imaging technique.[1][6][8] By labeling a drug candidate or a targeting ligand with ¹⁸F, researchers can visualize its distribution, pharmacokinetics, and target engagement in real-time within living subjects, providing invaluable data for drug development programs.[6][8]

Synthetic Strategies

The ability to introduce fluorine has been revolutionized by modern synthetic chemistry. While classical methods exist, the development of "late-stage fluorination" (LSF) techniques is particularly impactful.[2] These methods allow for the introduction of fluorine at a late step in a complex synthesis, enabling the rapid generation of fluorinated analogues for testing without having to redesign the entire synthetic route.[2] Key approaches include nucleophilic fluorination (using sources like KF or TBAF) and electrophilic fluorination (using reagents like Selectfluor®).[2][13]

Potential Liabilities: The "Dark Side" of Fluorine

While the C-F bond is strong, it is not invincible. In certain molecular contexts, metabolic defluorination can occur, releasing fluoride ions.[5] While typically not an issue, high drug doses or long-term administration can, in rare cases, lead to an accumulation of fluoride, which has been associated with adverse effects like skeletal fluorosis.[5] Therefore, it is crucial to assess the metabolic fate of fluorinated compounds during preclinical development.[5]

Case Study: Sitagliptin (Januvia®)

The development of the DPP-4 inhibitor Sitagliptin is a textbook example of the rational application of fluorine in drug design. Researchers at Merck systematically explored the structure-activity relationship (SAR) of a series of β-amino acid derivatives.

-

Initial Lead: The initial non-fluorinated phenyl derivative showed modest potency.

-

Optimization with Fluorine: Introduction of a 2,5-difluorophenyl group provided a significant boost in potency.

-

Final Candidate: Further optimization led to the 2,4,5-trifluorophenyl analogue, which not only displayed excellent potency but also possessed significantly improved oral bioavailability and pharmacokinetic properties.[13] This compound became Sitagliptin.[13]

Data Table: SAR of Sitagliptin Analogues

| Analogue | Substitution (Phenyl Ring) | DPP-4 Inhibition (IC₅₀, nM) | Oral Bioavailability (Rat, %) |

| 1 | Phenyl | 150 | < 20 |

| 2 | 2,5-Difluorophenyl | 35 | 45 |

| 3 (Sitagliptin) | 2,4,5-Trifluorophenyl | 19 | > 80 |

Source: Adapted from literature data.[13] The data clearly demonstrates how systematic fluorination directly led to a superior clinical candidate by simultaneously optimizing both pharmacodynamic (potency) and pharmacokinetic (bioavailability) parameters.[13]

Conclusion

Fluorine is far more than a simple hydrogen isostere; it is a powerful strategic element that provides medicinal chemists with a versatile toolkit to overcome fundamental challenges in drug discovery. Its judicious application allows for the precise modulation of metabolic stability, pKa, lipophilicity, and conformation. By understanding the underlying physicochemical principles and employing robust analytical validation, research teams can leverage fluorine to rationally design molecules with enhanced therapeutic potential, ultimately accelerating the development of safer and more effective medicines. The continued innovation in synthetic fluorination chemistry promises to further expand the scope and impact of this "magic bullet" in the future.[6]

References

-

Moir, M., et al. (2017). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 938-946. [Link]

-

In, B., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Investigation, 53(5), 681-703. [Link]

-

Shet, M. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2329-2351. [Link]

-

Mei, H., et al. (2019). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(12), 5673-5695. [Link]

-

Geros, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(18), 6678. [Link]

-

Wilson, A. R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6296. [Link]

-

Sun, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 969-973. [Link]

-

Begum, J., et al. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Wang, T., et al. (2021). Application of Fluorine in Drug Design. ResearchGate. [Link]

-

Brezinski, K., et al. (2021). The Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 125(37), 8149-8157. [Link]

-

Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. iScience, 23(10), 101594. [Link]

-

Ryan, A., et al. (2009). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1216(18), 3848-3855. [Link]

-

Grygorenko, O. O., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6294-6314. [Link]

-

van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(1), e202213160. [Link]

-

Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs Research Group. [Link]

-

Carcenac, Y., et al. (2016). The Fluorine Gauche Effect: A Brief History. ResearchGate. [Link]

-

Gillis, E. P., et al. (2015). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Website. [Link]

-

Analytik Jena. (n.d.). E-book: Fluorine Analysis. Analytik Jena Website. [Link]

-

Grygorenko, O. O., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Smith, B. J., et al. (2019). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Science, 10(14), 4001-4007. [Link]

-

Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

-

Jee, V., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1599-1610. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 5-fluoro-2-phenylbenzoate in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among the most valuable are fluorinated and biaryl scaffolds. The introduction of fluorine into a drug candidate can profoundly influence its physicochemical properties, often enhancing metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity and bioavailability.[1][2][3][4] The C-F bond is exceptionally strong, resisting metabolic cleavage, while the high electronegativity of fluorine can alter the electronic profile of a molecule, influencing its interactions with biological targets.[3]

Simultaneously, the biaryl motif is a privileged structure found in numerous approved therapeutics, particularly in kinase inhibitors and other signal transduction modulators. This rigid, yet conformationally adaptable, scaffold allows for precise spatial orientation of functional groups to engage with target binding sites. The combination of these two features in a single molecule creates a powerful starting point for chemical exploration.

Methyl 5-fluoro-2-phenylbenzoate emerges as a highly valuable and versatile building block, embodying the strategic advantages of both fluorination and the biaryl core.[5] Its pre-functionalized structure—a fluorinated aromatic ring, a biaryl linkage, and a readily modifiable methyl ester group—provides medicinal chemists with an efficient entry point for constructing complex molecular architectures and rapidly generating libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its derivatization in a drug discovery context.

Core Applications in Drug Discovery Programs

Methyl 5-fluoro-2-phenylbenzoate is primarily utilized as a synthetic intermediate, not as a final bioactive compound. Its value is derived from the strategic positioning of its functional groups, which serve as handles for diversification.

1. Synthesis of Amide Libraries for SAR Exploration: The most common application involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-fluoro-2-phenylbenzoic acid). This acid is a crucial intermediate for the synthesis of extensive amide libraries. Amide bond formation is a robust and reliable reaction in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments. This strategy is fundamental for probing the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

2. Foundation for Kinase and Enzyme Inhibitors: The 2-phenylbenzoate core is a common feature in inhibitors of various enzymes, including protein kinases and epigenetic targets like Protein Arginine Methyltransferase 5 (PRMT5).[6] The biaryl structure can mimic the hinge-binding motifs of ATP or interact with allosteric sites. The fluorine atom can form critical hydrogen bonds or other non-covalent interactions within the target's binding pocket, significantly enhancing affinity.[7] For instance, research into PRMT5/MTA complex inhibitors has highlighted the importance of specific molecular scaffolds in achieving potent and selective inhibition in cancers with MTAP-gene deletion.[8]

3. Development of CNS and Anti-Inflammatory Agents: Fluorinated aromatic compounds are frequently employed in the development of agents targeting the central nervous system (CNS) and inflammatory pathways.[5] The fluorine atom can improve blood-brain barrier penetration and resist metabolic degradation by cytochrome P450 enzymes, prolonging the half-life of the drug.

Table 1: Rationale for Fluorine and Biaryl Motifs in Drug Design

| Feature | Medicinal Chemistry Rationale | Supporting Evidence |

| Fluorine Atom | Metabolic Stability: The high strength of the C-F bond prevents metabolic oxidation at that position. | The replacement of hydrogen with fluorine at reactive sites can inhibit metabolism.[3] |

| Binding Affinity: Can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions. | Fluorine's electronegativity can dramatically change a molecule's electronic profile.[2] | |

| Lipophilicity & Permeability: Increases lipophilicity, which can enhance membrane permeability and oral absorption. | Substitution of H with F often increases lipid solubility, aiding in vivo transport.[3] | |

| Biaryl Scaffold | Privileged Structure: A common core in many approved drugs, particularly kinase inhibitors. | Biaryl structures are key components in inhibitors targeting the PD-1/PD-L1 protein-protein interface.[9] |

| Conformational Control: Provides a semi-rigid scaffold to orient substituents for optimal target engagement. | The Suzuki-Miyaura coupling is a cornerstone for creating these biaryl structures in drug discovery.[10] | |

| Access to Chemical Space: Allows for functionalization on two distinct aromatic rings to probe different pockets of a binding site. | The methodology allows for the facile production of heterobiaryl compounds, a ubiquitous motif in medicinal chemistry.[11] |

Synthetic & Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis and derivatization of Methyl 5-fluoro-2-phenylbenzoate. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of Methyl 5-fluoro-2-phenylbenzoate via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed synthesis of the target biaryl compound from commercially available starting materials. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild conditions, and excellent yields, making it a workhorse in medicinal chemistry.[10][12]

Rationale: The choice of a palladium catalyst with a suitable phosphine ligand is critical for efficient catalytic turnover. A base is required to activate the boronic acid via formation of a boronate complex, facilitating the transmetalation step. An aqueous/organic solvent mixture is often used to ensure all components remain in solution.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a 50 mL round-bottom flask, add Methyl 2-bromo-5-fluorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Expert Insight: Cesium carbonate is a strong yet non-nucleophilic base, ideal for preventing hydrolysis of the ester. Using a slight excess of boronic acid ensures complete consumption of the aryl bromide.

-

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq) to the flask.

-

Expert Insight: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for a broad range of Suzuki couplings, including those with sterically hindered or electron-deficient partners.

-

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.1 M with respect to the aryl bromide).

-

Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water, followed by brine. The brine wash helps to remove residual water from the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 5-fluoro-2-phenylbenzoate as a pure solid or oil.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Typical Conditions for Analogous Suzuki Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 90-96 | [13] |

| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | 80 | 85-95 | [11] |

| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 70-90 | [10] |

| 2-Bromo-4'-fluoro-3'-methylbenzophenone | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >85 | [12] |

Protocol 2: Diversification via Amide Library Synthesis

This two-step protocol demonstrates how to leverage Methyl 5-fluoro-2-phenylbenzoate as a scaffold for creating a diverse amide library.

Step A: Saponification (Ester Hydrolysis)

Rationale: The methyl ester is converted to a carboxylic acid via base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is an excellent choice as it efficiently saponifies esters at room temperature with minimal side reactions. A co-solvent system (THF/MeOH/H₂O) is used to ensure solubility of both the nonpolar starting material and the polar hydroxide salt.

-

Dissolution: Dissolve Methyl 5-fluoro-2-phenylbenzoate (1.0 eq) in a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v).

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction by TLC/LC-MS until the starting ester is consumed.

-

Workup: Concentrate the mixture in vacuo to remove the organic solvents (THF, MeOH). Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

-

Isolation: The carboxylic acid product (5-fluoro-2-phenylbenzoic acid) will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If it oils out, extract with EtOAc.

Step B: Amide Coupling (Example with Benzylamine)

Rationale: A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with an amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and facilitate the reaction.

Caption: Workflow for Amide Library Synthesis.

-

Reagent Preparation: To a solution of 5-fluoro-2-phenylbenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.

-

Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 eq) to the activated mixture.

-

Reaction: Stir at room temperature for 2-12 hours.

-

Monitoring: Monitor for the consumption of the carboxylic acid using TLC or LC-MS.

-

Workup: Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the desired amide.

This protocol can be adapted for parallel synthesis to rapidly generate a large library of analogs by using an array of different amines.

Conclusion

Methyl 5-fluoro-2-phenylbenzoate is a quintessential example of a strategic building block in modern medicinal chemistry. It provides a robust and efficient starting point for accessing novel chemical matter rich in features known to impart favorable drug-like properties. The protocols detailed herein offer researchers reliable methods to synthesize and diversify this scaffold, accelerating the discovery of new therapeutic agents. By understanding the underlying principles of its design and application, drug development professionals can effectively integrate this valuable intermediate into their discovery pipelines.

References

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.).

- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). (Source not further specified).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024).

- methyl 3-bromo-5-fluoro-2-methylbenzo

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). (Source not further specified).

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.).

- Fluorinated scaffolds for antimalarial drug discovery. (n.d.). PubMed.

- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021).

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.

- The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (n.d.).

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.

- Methyl 5-fluoro-2-methylbenzo

- Building Blocks. (n.d.). PharmaBlock.

- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.

- Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. (n.d.). (Source not further specified).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 5-fluoro-2-methylbenzoate [myskinrecipes.com]

- 6. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Robust and Scalable Gram-Scale Synthesis of Methyl 5-fluoro-2-phenylbenzoate

Abstract

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of Methyl 5-fluoro-2-phenylbenzoate, a valuable fluorinated biaryl ester intermediate in pharmaceutical and materials science research.[1][2] The synthetic strategy employs a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a classic Fischer esterification. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed procedures for synthesis, purification, and characterization.

Introduction and Strategic Rationale

Methyl 5-fluoro-2-phenylbenzoate is a key building block whose fluorinated biphenyl motif is of significant interest in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the biphenyl scaffold is prevalent in many drug candidates.[3]